16alpha,17-Epoxyprogesterone

Biotransformation Strain engineering Cytochrome P450

16alpha,17-Epoxyprogesterone (CAS 1097-51-4) is the non-negotiable, strategic intermediate for validated routes to hydrocortisone and megestrol acetate. Its unique 16α,17α-epoxide bridge enables the regio- and stereospecific transformations essential for API potency and purity. Re-optimizing processes with alternative intermediates compromises yield, increases regulatory risk, and disrupts supply chains. This compound is also a proven substrate for patented, one-step microbial biotransformation, enabling next-generation corticosteroid manufacturing. Secure your qualified supply: procure high-purity 16alpha,17-Epoxyprogesterone to maintain process integrity and competitive advantage.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 1097-51-4
Cat. No. B052776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha,17-Epoxyprogesterone
CAS1097-51-4
Synonyms16α,17-Epoxypregn-4-ene-3,20-dione;  16α,17α-Epoxy-4-pregnene-3,20-dione;  16α,17-Epoxyprogesterone;  16α,17α-Oxidopregn-4-ene-3,20-dione;  16α,17α-Oxidoprogesterone;  NSC 18315
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C
InChIInChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1
InChIKeyLHNVKVKZPHUYQO-SRWWVFQWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16alpha,17-Epoxyprogesterone (CAS 1097-51-4) Essential Technical Baseline for Procurement


16alpha,17-Epoxyprogesterone (also known as 16α,17α-epoxyprogesterone, W-oxide, or 16,17-epoxypregn-4-ene-3,20-dione) is a synthetic steroid characterized by a 16α,17α-epoxide bridge on the progesterone backbone [1]. This epoxide functionality fundamentally distinguishes it from its parent progesterone and other in-class steroids, enabling unique chemical transformations that are critical for the downstream synthesis of high-value hormonal drugs . It is not intended for direct therapeutic use but serves exclusively as a pivotal intermediate in the manufacture of compounds such as hydrocortisone, megestrol acetate, and other progestins .

16alpha,17-Epoxyprogesterone (CAS 1097-51-4) Why Generic Interchange is Not Feasible


Generic substitution of 16alpha,17-Epoxyprogesterone with other steroid intermediates, such as unmodified progesterone or simple hydroxylated derivatives, is scientifically untenable due to the compound's unique 16α,17α-epoxide moiety [1]. This functional group is essential for subsequent regioselective opening and stereospecific transformations, which are the cornerstone of synthetic routes to key pharmaceuticals . Using a different intermediate would fundamentally alter the reaction pathway, lead to different product profiles, and require re-optimization of established manufacturing processes, thereby compromising yield, purity, and economic viability [2].

16alpha,17-Epoxyprogesterone (CAS 1097-51-4) Quantifiable Differentiation Data for Scientific Selection


Enhanced Biotransformation Rate via Strain Engineering

In a study focused on enhancing the 11α-hydroxylation of 16α,17-epoxyprogesterone, genetic engineering of Rhizopus nigericans with a CPR gene from R. oryzae resulted in a significantly improved biotransformation rate [1]. The engineered strain achieved a maximum biotransformation rate of 65.38%, which represents a 7.06% absolute increase over the original, non-engineered strain [1].

Biotransformation Strain engineering Cytochrome P450

Characteristic Melting Point as an Indicator of Crystalline Purity

The authoritative CAS Common Chemistry database reports the melting point for 16α,17α-Epoxyprogesterone as 205-207 °C [1]. This value serves as a critical benchmark for assessing crystalline purity and identity, particularly when compared to values from less reliable or unverified commercial sources that report a significantly lower and broader range (e.g., 128-132 °C) .

Physicochemical characterization Purity analysis Quality control

Quantified Synthetic Yield for Process Benchmarking

A patent for the synthesis of 16alpha,17alpha-epoxyprogesterone discloses a three-step synthetic route from steroidal starting materials that achieves a high overall yield [1]. The reported three-step yield is as high as 80%, providing a clear quantitative benchmark for evaluating process efficiency [1]. This contrasts with earlier literature methods, where a two-step yield of 74.3% was reported, and a one-step epoxidation method with a reported 93% yield was found to contain ~10% difficult-to-remove isomers, resulting in a final purified yield below 70% [1].

Synthetic methodology Process chemistry Yield optimization

Validated Substrate for Combined Microbial Fermentation

Patent literature confirms the use of 16α,17α-epoxyprogesterone as a substrate in a one-step combined microbial fermentation process using Aspergillus ochraceus and Arthrobacter simplex [1]. This process is designed to yield 16α,17α-epoxy-11α-hydroxy-pregna-1,4-diene-3,20-dione, an advanced intermediate [1]. The patent highlights that, prior to this work, no one-step method existed for this specific transformation, and existing methods struggled to exceed a 50% product yield and were not easily reproducible [1].

Biotransformation Microbial fermentation Steroid synthesis

16alpha,17-Epoxyprogesterone (CAS 1097-51-4) High-Value Research and Industrial Application Scenarios


Key Intermediate in the Industrial Synthesis of Hydrocortisone and Megestrol Acetate

As an essential building block, 16alpha,17-Epoxyprogesterone is directly used in established industrial routes for manufacturing high-volume hormonal drugs such as hydrocortisone and megestrol acetate . Its unique 16α,17α-epoxide is strategically positioned for subsequent chemical transformations that define these active pharmaceutical ingredients (APIs) [1]. Procurement of this intermediate is therefore non-negotiable for API manufacturers adhering to these validated and regulatory-approved synthetic pathways.

Substrate for Advanced Biotransformation Processes to Generate 11α-Hydroxylated Derivatives

The compound is a proven substrate for microbial biotransformation, specifically for the 11α-hydroxylation reaction catalyzed by fungi like Rhizopus nigricans [2]. This enzymatic step is critical for introducing chirality and functionality required for the synthesis of many corticosteroids [2]. The quantifiable improvement in biotransformation rates through strain engineering (e.g., a 7.06% absolute increase) highlights its role as a platform for ongoing process innovation and yield enhancement [2].

Starting Material for Proprietary Combined Fermentation Processes

16alpha,17-Epoxyprogesterone serves as the substrate in patented, one-step combined microbial fermentation processes to create complex diene-dione intermediates [3]. These advanced intermediates, such as 16α,17α-epoxy-11α-hydroxy-pregna-1,4-diene-3,20-dione, are crucial for synthesizing more potent or specialized steroidal drugs [3]. Access to this compound enables use of these proprietary, higher-efficiency manufacturing technologies, which can offer a competitive edge in the production of next-generation steroid APIs [3].

Analytical Reference Standard and Crystallization Study Model

Due to its well-defined physicochemical properties, including a sharp melting point of 205-207 °C as reported by CAS [1], 16alpha,17-Epoxyprogesterone can serve as a reference standard for analytical method development, calibration, and quality control in both industrial and research settings. Furthermore, its behavior in forming mixed crystals with its 11α-hydroxy derivative makes it a model compound for studying the crystallization phenomena of isomorphic steroid pharmaceutical intermediates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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